molecular formula C18H15ClN2O4 B5170476 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid

4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid

Cat. No. B5170476
M. Wt: 358.8 g/mol
InChI Key: WSSCFQZHRLBLPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions that include forming co-crystals, organic acids treated with amino-chloropyridine derivatives for cocrystallization, and the manipulation of various functional groups to achieve the desired molecular architecture. For instance, the co-crystal formation of benzoic acid derivatives with pyridine rings through hydrogen bonds demonstrates a method of structuring related compounds (Lemmerer & Bourne, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid has been elucidated using various spectroscopic techniques, including NMR, UV–VIS, and IR spectroscopy. These methods confirm the structures of azo-benzoic acids and their precursors, showcasing the importance of detailed molecular structure analysis in understanding the compound's properties and potential applications (Baul et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of this compound and its derivatives are influenced by their molecular structure. The synthesis and study of triorganostannyl esters of substituted aminobenzoic acids reveal insights into the physicochemical properties that affect both the photophysical properties of metals and the conformation and intermolecular interactions of the ligands (Tzimopoulos et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the behavior of the compound under different conditions. The co-crystal formation and interaction with benzoic acid molecules through hydrogen bonds affect the compound's physical properties and its applications (Lemmerer & Bourne, 2012).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for forming derivatives, are crucial for the compound's applications in synthesis and development of new materials or pharmaceuticals. The formation of complexes with organotin IV and their biological applications showcases the diverse chemical properties and potential applications of these compounds (Shahid et al., 2005).

properties

IUPAC Name

4-[3-[(4-chlorophenyl)methylamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c19-13-5-1-11(2-6-13)10-20-15-9-16(22)21(17(15)23)14-7-3-12(4-8-14)18(24)25/h1-8,15,20H,9-10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSCFQZHRLBLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[(4-Chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid

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